

A Technical Guide to Zeta-Carotene Standards for Research Applications

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Compound of Interest

Compound Name: zeta-Carotene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key characteristics, and analytical methodologies for **zeta-carotene** standards. **Zeta-carotene**, a C40 carotenoid, is a crucial intermediate in the biosynthesis of other carotenoids, including lycopene and beta-carotene.[1] As a subject of interest in nutritional science, drug development, and biotechnology, the availability of high-purity **zeta-carotene** standards is essential for accurate experimental work.

Commercial Availability and Suppliers

Zeta-carotene standards are available from a select number of specialized chemical suppliers. These standards are intended for research and development purposes. Below is a summary of commercially available **zeta-carotene** standards based on currently available information.

Supplier	Product Name/ID	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Physical Form	Storage Conditions
Biosynth	zeta-Carotene (FC32344)	72746-33-9	C40H60	540.9	Not specified	Not specified	Store at < -15°C[2]
CymitQuimica	zeta-Carotene (TR-C184325)	72746-33-9	C40H60	540.9	Min. 95% [3]	Yellow Powder[3]	Not specified
Smolecule	zeta-Carotene (S626023)	13587-06-9	C40H60	540.9	Not specified	Not specified	Store according to label[4]

Physicochemical Properties

Zeta-carotene is an acyclic carotenoid, distinguishing it from the more commonly known carotenes like alpha- and beta-carotene which possess cyclic end groups.[1] Its structure contains multiple conjugated double bonds, which are responsible for its characteristic light absorption properties.

Experimental Protocols

Accurate quantification and identification of **zeta-carotene** in experimental settings rely on robust analytical methods. The following sections detail generalized protocols for the analysis of **zeta-carotene** standards using High-Performance Liquid Chromatography (HPLC) and UV/Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary method for assessing the purity of **zeta-carotene** standards and for its quantification in various matrices. Reversed-phase HPLC with a C18 or C30 column is commonly employed for the separation of carotenoids.

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector is suitable.
- **Column:** A C18 or C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.
- **Mobile Phase:** A gradient of methanol, methyl-tert butyl ether (MTBE), and water is often used. The exact gradient program should be optimized based on the specific column and system.
- **Detection:** Detection is typically performed in the range of 400-450 nm, which corresponds to the absorption maxima of **zeta-carotene**.^[5]
- **Sample Preparation:**
 - Accurately weigh a small amount of the **zeta-carotene** standard.
 - Dissolve the standard in a suitable organic solvent such as tetrahydrofuran (THF) or a mixture of hexane and chloroform. Carotenoids are sensitive to light and oxidation, so it is recommended to work under subdued light and to use solvents containing an antioxidant like butylated hydroxytoluene (BHT).
 - Prepare a series of dilutions to establish a calibration curve for quantification.
 - Filter the solutions through a 0.22 µm filter before injection.

UV/Vis Spectrophotometry

UV/Vis spectrophotometry is a straightforward method for the initial identification and concentration determination of a **zeta-carotene** standard, provided a pure standard is available for calibration.

Instrumentation and Procedure:

- Spectrophotometer: A double-beam UV/Vis spectrophotometer.
- Solvent: A suitable solvent in which **zeta-carotene** is soluble and that is transparent in the measurement range (e.g., hexane, ethanol, or acetone).
- Procedure:
 - Prepare a dilute solution of the **zeta-carotene** standard in the chosen solvent.
 - Scan the absorbance of the solution from approximately 350 nm to 500 nm to determine the wavelength of maximum absorbance (λ_{max}). **Zeta-carotene** typically exhibits absorption maxima around 400 nm and 425 nm.
 - Prepare a series of standard solutions of known concentrations.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Construct a calibration curve by plotting absorbance versus concentration. This curve can then be used to determine the concentration of unknown samples.

Carotenoid Biosynthesis Pathway

Zeta-carotene is a key intermediate in the carotenoid biosynthesis pathway in plants and some microorganisms. It is formed from phytoene and is a precursor to lycopene.

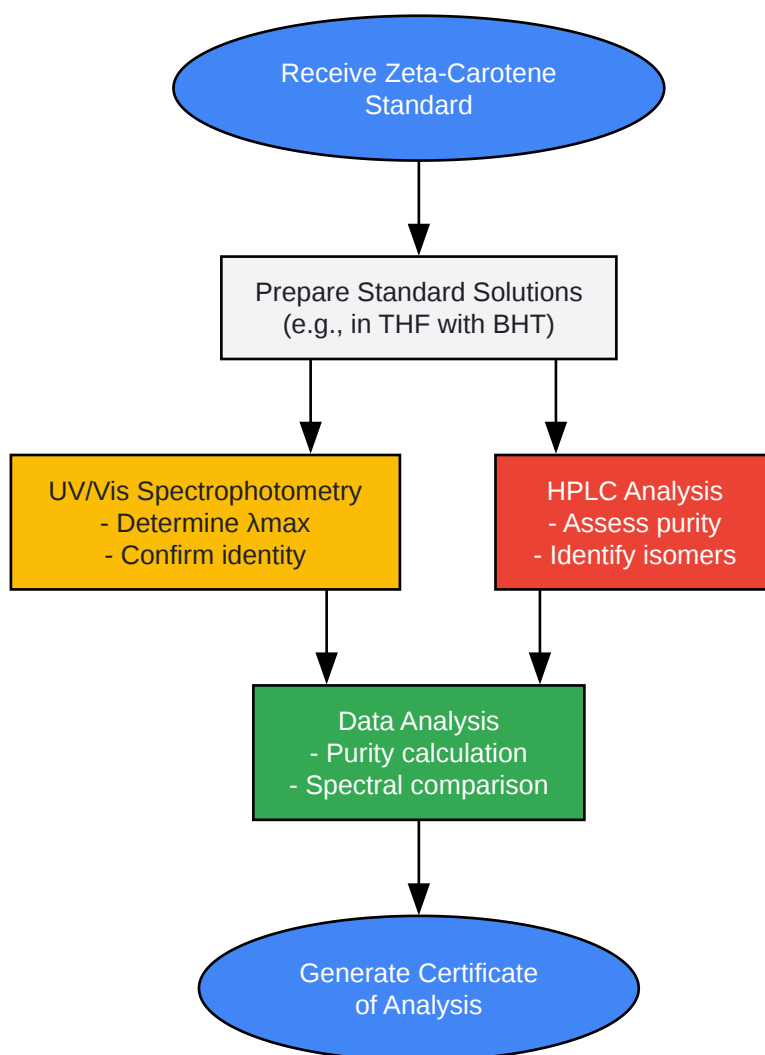


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Caption: Simplified carotenoid biosynthesis pathway highlighting the central role of **zeta-carotene**.

Experimental Workflow for Purity Assessment of Zeta-Carotene Standard

The following diagram illustrates a typical workflow for the quality control of a commercially supplied **zeta-carotene** standard.



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Caption: A standard workflow for the quality control analysis of a **zeta-carotene** standard.

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